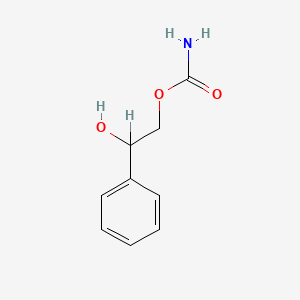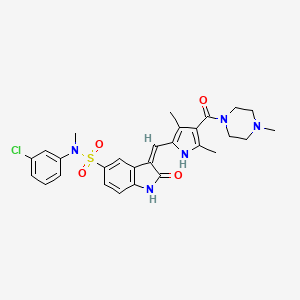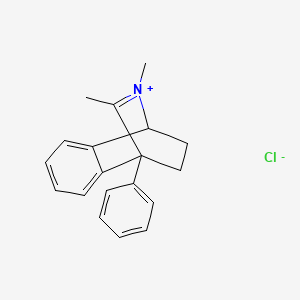![molecular formula C30H25F6N3O2 B1681211 (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione CAS No. 217185-75-6](/img/structure/B1681211.png)
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-637 is a synthetic organic compound developed as a tachykinin 1 receptor antagonist. It was initially developed by Takeda Pharmaceutical Company Limited for the treatment of bladder function disorders. The compound is known for its ability to increase bladder capacity without significantly affecting voiding efficiency .
Preparation Methods
The synthesis of TAK-637 involves several steps. The process begins with the addition of 4-tolylmagnesium bromide to 2,3-pyridinedicarboxylic acid anhydride, resulting in the formation of a ketoacid. This ketoacid is then condensed with diethyl bromomalonate in the presence of triethylamine, followed by cyclization promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene to produce a pyridine lactone. The lactone is then dehydrated with hydrochloric acid in acetic acid to form an acid chloride, which is subsequently coupled with 3,5-bis(trifluoromethyl)benzylamine to yield an amide. The final steps involve the reduction of a nitrile with lithium aluminium hydride, followed by cyclization in the presence of sodium hydride in refluxing tetrahydrofuran .
Chemical Reactions Analysis
TAK-637 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis when the acid chloride is coupled with benzylamine.
Cyclization Reactions: Cyclization is a key step in the synthesis of TAK-637, where the formation of the pyridine lactone and the final diazocinonaphthyridine structure occurs.
Reduction Reactions: The reduction of nitrile to an aminoalcohol using lithium aluminium hydride is another critical reaction in the synthesis of TAK-637.
Scientific Research Applications
TAK-637 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Bladder Function Disorders: TAK-637 has been shown to increase bladder capacity and decrease the frequency of bladder contractions, making it a potential treatment for conditions like urinary incontinence.
Gastrointestinal Disorders:
Pain and Inflammation:
Mechanism of Action
TAK-637 exerts its effects by antagonizing the tachykinin 1 receptor, which is activated by the neuropeptide substance P. By inhibiting the binding of substance P to this receptor, TAK-637 can modulate various biological effects in both central and peripheral tissues. This includes increasing bladder storage function and reducing bladder contraction frequency, which can translate to improved control of stress incontinence in humans .
Comparison with Similar Compounds
TAK-637 is compared with other tachykinin 1 receptor antagonists such as netupitant and L-733,060. Netupitant, for example, is another potent and selective tachykinin 1 receptor antagonist that has shown efficacy in reducing bladder overactivity. TAK-637 is unique in its ability to increase bladder capacity without significantly affecting voiding efficiency, making it a promising candidate for treating bladder function disorders .
Similar Compounds
Properties
CAS No. |
217185-75-6 |
|---|---|
Molecular Formula |
C30H25F6N3O2 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione |
InChI |
InChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1 |
InChI Key |
LDXQLWNPGRANTO-GOSISDBHSA-N |
SMILES |
CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Isomeric SMILES |
C[C@@H]1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione TAK 637 TAK-637 TAK637 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


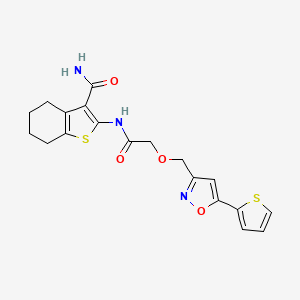

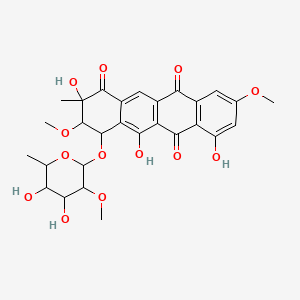

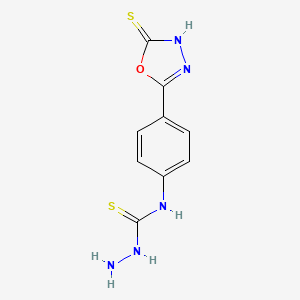

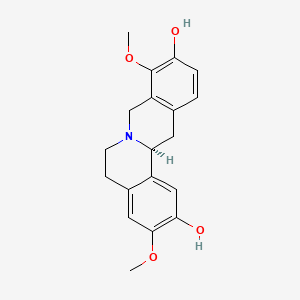
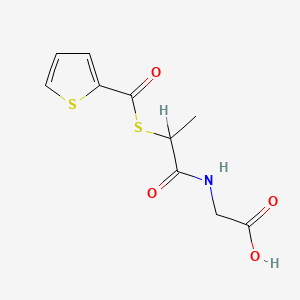
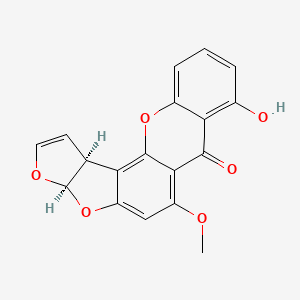
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)

